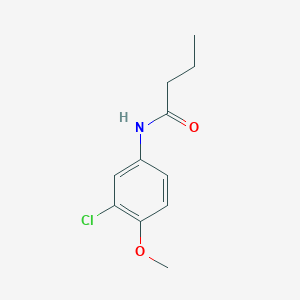![molecular formula C18H21NO5S B245160 (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245160.png)
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, also known as TTPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TTPA is a derivative of phenoxyacetic acid and is known for its unique chemical properties, which make it an excellent candidate for a wide range of research applications. In
作用机制
The mechanism of action of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid involves the inhibition of PTPs, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. PTPs remove phosphate groups from tyrosine residues on proteins, which can either activate or deactivate signaling pathways. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid binds to the active site of PTPs and prevents them from removing phosphate groups, thereby inhibiting their activity. This leads to the activation of downstream signaling pathways, which can have a wide range of physiological effects.
Biochemical and Physiological Effects
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the immune response. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has several advantages for lab experiments. It is a potent inhibitor of PTPs and has been extensively studied for its potential therapeutic applications. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to its use. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid may have off-target effects and can inhibit other enzymes besides PTPs. Additionally, its potency may vary depending on the specific PTP isoform being targeted.
未来方向
There are several future directions for the study of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid. One area of research is the development of more selective PTP inhibitors that can target specific isoforms of PTPs. This could lead to the development of more effective and targeted therapies for diseases such as cancer and diabetes. Another area of research is the investigation of the role of PTPs in other physiological processes, such as immune function and inflammation. Finally, the potential use of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid as a tool for studying PTPs and their role in cellular signaling pathways should be explored further.
Conclusion
In conclusion, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, or (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, is a synthetic compound that has been extensively studied for its potential applications in scientific research. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid is a potent inhibitor of PTPs and has been used to study the role of these enzymes in various physiological processes. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid, including the development of more selective PTP inhibitors and the investigation of the role of PTPs in other physiological processes.
合成方法
The synthesis of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid involves a multi-step process that begins with the reaction of 2,3,5,6-tetramethylphenylsulfonyl chloride with 4-aminophenol. The resulting product is then reacted with chloroacetic acid to form the final product, (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid. The synthesis method of (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been extensively studied and optimized to ensure high yields and purity of the final product.
科学研究应用
(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been widely used in scientific research due to its unique chemical properties. It has been shown to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important enzymes involved in the regulation of cellular signaling pathways. (4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}phenoxy)acetic acid has been used to study the role of PTPs in various physiological processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the potential therapeutic applications of PTP inhibitors in the treatment of cancer, diabetes, and other diseases.
属性
分子式 |
C18H21NO5S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
2-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C18H21NO5S/c1-11-9-12(2)14(4)18(13(11)3)25(22,23)19-15-5-7-16(8-6-15)24-10-17(20)21/h5-9,19H,10H2,1-4H3,(H,20,21) |
InChI 键 |
PDYPYYNWWFAORU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)



![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B245086.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)
![N-[3-(propanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B245090.png)
![2,4-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245092.png)
![4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245093.png)
![4-chloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245095.png)
![2-fluoro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245097.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B245100.png)